molecular formula C8H17NO B13160594 N-(2-methoxy-2-methylpropyl)cyclopropanamine

N-(2-methoxy-2-methylpropyl)cyclopropanamine

Cat. No.: B13160594
M. Wt: 143.23 g/mol
InChI Key: IIUDJBSCRBBZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-2-methylpropyl)cyclopropanamine: is an organic compound that features a cyclopropane ring attached to an amine group, with a 2-methoxy-2-methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-methylpropyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with a halogenated cyclopropane derivative.

    Attachment of the 2-methoxy-2-methylpropyl Group: This step involves the alkylation of the amine group with a 2-methoxy-2-methylpropyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-methylpropyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(2-methoxy-2-methylpropyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-methylpropyl)cyclopropanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-2-methylpropyl)cyclopropanamine: can be compared with other cyclopropane derivatives, such as cyclopropanecarboxylic acid or cyclopropylamine.

    Methoxy-substituted amines: Compounds like 2-methoxyethylamine or 2-methoxypropylamine share similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclopropane ring with a 2-methoxy-2-methylpropyl substituent, which imparts distinct chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-(2-methoxy-2-methylpropyl)cyclopropanamine

InChI

InChI=1S/C8H17NO/c1-8(2,10-3)6-9-7-4-5-7/h7,9H,4-6H2,1-3H3

InChI Key

IIUDJBSCRBBZFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CC1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.